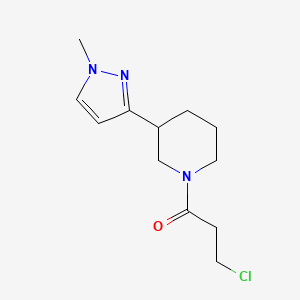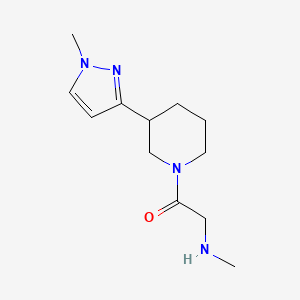
1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one (AAEP), also known as azidoazetidin-1-yl-pyrrol-1-yl-ethan-1-one, is a synthetic organic compound with a wide range of applications in scientific research. AAEP is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as a reagent in organic synthesis. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds featuring azetidinyl, pyrrolyl, and azido groups, similar to the target compound, are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these motifs in chemical synthesis. For instance, the synthesis of azaindole derivatives, as explored by Wang et al. (2009), reveals a systematic approach to enhancing pharmaceutical properties through structural modification, highlighting the potential for creating novel therapeutic agents (Wang et al., 2009). Furthermore, the work by Svete et al. (2015) on the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines demonstrates the potential for generating diverse bioactive molecules from simple precursors, showcasing the synthetic utility of these chemical motifs (Svete et al., 2015).
Biological Activity and Therapeutic Potential
Compounds with azetidinyl and pyrrolyl groups have shown a range of biological activities, underscoring their potential in drug discovery. For example, El-Sawy et al. (2014) reported on the anti-inflammatory, analgesic, and anticonvulsant activities of novel benzofuran derivatives, indicating the therapeutic versatility of compounds with these structural features (El-Sawy et al., 2014). Additionally, compounds with pyrrole scaffolds have been evaluated for their antimicrobial activity, as illustrated by Joshi et al. (2013), who synthesized pyrrole derivatives showing promising antibacterial and antitubercular properties (Joshi et al., 2013).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-12-11-8-5-14(6-8)9(15)7-13-3-1-2-4-13/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUHPRMPQPFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476267.png)
![6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476269.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
